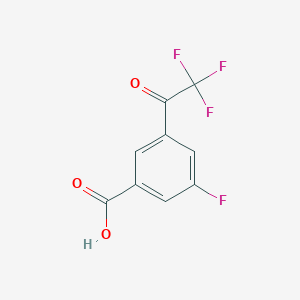

3-Fluoro-5-(trifluoroacetyl)benzoic acid

Description

BenchChem offers high-quality 3-Fluoro-5-(trifluoroacetyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-(trifluoroacetyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-(2,2,2-trifluoroacetyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4O3/c10-6-2-4(7(14)9(11,12)13)1-5(3-6)8(15)16/h1-3H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVURWWNYRMFJNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)F)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Determining the Solubility of 3-Fluoro-5-(trifluoroacetyl)benzoic acid in Organic Solvents: A Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive, field-proven methodology for determining the solubility of 3-Fluoro-5-(trifluoroacetyl)benzoic acid in a range of organic solvents. While specific experimental solubility data for this compound is not extensively published, this document serves as a complete instructional resource, enabling researchers to generate reliable and reproducible data. We will delve into the theoretical underpinnings of solubility, provide a step-by-step experimental protocol using the isothermal shake-flask method, discuss appropriate analytical techniques, and offer insights into data interpretation.

Introduction: The Critical Role of Solubility in Drug Development

3-Fluoro-5-(trifluoroacetyl)benzoic acid is a chemical intermediate whose utility in medicinal chemistry and materials science is of growing interest. The physicochemical properties of such compounds are paramount, with solubility being a cornerstone for process development, formulation, and ultimately, in vivo performance. A comprehensive understanding of a compound's solubility profile in various organic solvents is essential for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Science: Developing stable and effective drug delivery systems, from oral dosage forms to parenteral solutions.

-

Preclinical Studies: Ensuring consistent and reproducible dosing in toxicology and pharmacology studies.

This guide provides a robust framework for establishing the solubility profile of 3-Fluoro-5-(trifluoroacetyl)benzoic acid, emphasizing experimental integrity and data reliability.

Foundational Principles: Understanding Solute-Solvent Interactions

The solubility of a solid in a liquid is governed by the equilibrium between the solid phase and the solution at a given temperature and pressure. This equilibrium is dictated by the intermolecular forces between the solute (3-Fluoro-5-(trifluoroacetyl)benzoic acid) and the solvent molecules. Key molecular features of 3-Fluoro-5-(trifluoroacetyl)benzoic acid that will influence its solubility include:

-

A Carboxylic Acid Group: Capable of acting as a hydrogen bond donor and acceptor.

-

A Trifluoroacetyl Group: A strong electron-withdrawing group that can participate in dipole-dipole interactions.

-

A Fluorinated Phenyl Ring: Contributing to the molecule's overall hydrophobicity and potential for π-π stacking interactions.

The choice of solvents for testing should therefore span a range of polarities and hydrogen bonding capabilities to fully probe these interactions.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility. It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Materials and Equipment

-

3-Fluoro-5-(trifluoroacetyl)benzoic acid (solid, purity >98%)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, heptane) of appropriate grade (e.g., HPLC grade).

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Step-by-Step Procedure

-

Preparation: Add an excess amount of 3-Fluoro-5-(trifluoroacetyl)benzoic acid to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium has been reached with the solid phase. A starting point would be to add approximately 20-50 mg of the compound to 2 mL of each selected solvent.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period. A 24-48 hour period is typically adequate, but the exact time should be determined by preliminary experiments to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. This step is crucial to avoid aspirating solid particles during sampling.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This removes any remaining undissolved microparticles. Record the exact volume of the filtrate and dilute with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of 3-Fluoro-5-(trifluoroacetyl)benzoic acid.

Experimental Workflow Diagram

Caption: Workflow for the isothermal shake-flask solubility determination method.

Analytical Method: HPLC-UV for Quantification

A reverse-phase HPLC method with UV detection is a common and robust choice for quantifying the concentration of aromatic compounds like 3-Fluoro-5-(trifluoroacetyl)benzoic acid.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined by performing a UV scan of the compound. A wavelength of maximum absorbance should be chosen to ensure high sensitivity.

-

Calibration: A calibration curve must be prepared using standard solutions of known concentrations of 3-Fluoro-5-(trifluoroacetyl)benzoic acid. The curve should be linear over the range of expected sample concentrations (R² > 0.999).

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise tabular format. While experimental data for this specific compound is not available, a hypothetical dataset is presented below for illustrative purposes.

Table 1: Hypothetical Solubility of 3-Fluoro-5-(trifluoroacetyl)benzoic acid at 25 °C

| Solvent | Solvent Polarity Index (Snyder) | Solubility (mg/mL) | Solubility (mol/L) |

| Heptane | 0.1 | < 0.1 | < 0.0004 |

| Toluene | 2.4 | 5.2 | 0.021 |

| Ethyl Acetate | 4.4 | 45.8 | 0.185 |

| Acetone | 5.1 | 155.3 | 0.626 |

| Acetonitrile | 5.8 | 98.6 | 0.397 |

| Ethanol | 4.3 | 210.1 | 0.847 |

| Methanol | 5.1 | 250.5 | 1.010 |

Interpretation of Results

When analyzing the generated solubility data, consider the following:

-

Polarity: Generally, "like dissolves like." The solubility of a polar solute will be higher in polar solvents. In our hypothetical data, the lowest solubility is observed in non-polar heptane, while higher solubilities are seen in more polar solvents like acetone and alcohols.

-

Hydrogen Bonding: The ability of the solvent to form hydrogen bonds is critical. Solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors, allowing them to interact favorably with the carboxylic acid group of the solute. This often leads to high solubility, as illustrated in the hypothetical data.

-

Dielectric Constant: Solvents with a higher dielectric constant can better solvate ions, which can be relevant for an acidic compound like 3-Fluoro-5-(trifluoroacetyl)benzoic acid.

Discrepancies from expected trends can provide valuable insights. For instance, the hypothetical lower solubility in acetonitrile compared to acetone, despite a higher polarity index, might suggest that specific interactions, such as hydrogen bonding, are more dominant for this particular solute-solvent system.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility of 3-Fluoro-5-(trifluoroacetyl)benzoic acid in organic solvents. By following the detailed isothermal shake-flask protocol and employing a validated analytical method like HPLC-UV, researchers can generate high-quality, reliable data. This information is indispensable for guiding decisions in chemical process development, formulation design, and preclinical research, ultimately accelerating the journey from discovery to application.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. Available at: [Link]

The Strategic Role of Trifluoroacetyl Groups in Fluorinated Benzoic Acid Derivatives

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary

The incorporation of trifluoroacetyl (

This guide analyzes the physicochemical and mechanistic imperatives of trifluoroacetyl benzoic acid derivatives. We explore their role as reversible covalent inhibitors of serine hydrolases, detail the thermodynamics of their hydration equilibrium, and provide robust synthetic protocols for their generation.

Electronic & Structural Properties: The "Fluorine Effect"

The trifluoroacetyl group is distinct from its non-fluorinated acetyl analog due to the profound electronic withdrawal of the

Electronic Withdrawal and Hammett Parameters

The

-

Inductive Effect (

): The three fluorine atoms create a strong dipole, pulling electron density away from the carbonyl carbon. -

Resonance (

): The carbonyl group itself withdraws density from the aromatic ring, but the adjacent

The Hydration Equilibrium (Gem-Diol Formation)

The defining characteristic of trifluoroacetyl benzoic acid derivatives is their propensity to form hydrates (gem-diols) in aqueous media. Unlike acetophenone, which exists primarily as a ketone, trifluoroacetophenone derivatives exist in a dynamic equilibrium heavily shifted toward the hydrate.

-

Acetophenone:

(Negligible hydration) -

Trifluoroacetophenone:

(Significant hydration)

This hydration is not merely a physical curiosity; it is the pharmacophoric driver . The tetrahedral geometry of the gem-diol (

Table 1: Comparative Properties of Acetyl vs. Trifluoroacetyl Benzoic Acids

| Property | Acetyl-Benzoic Acid ( | Trifluoroacetyl-Benzoic Acid ( |

| Carbonyl Electrophilicity | Moderate | High (Prone to nucleophilic attack) |

| Aqueous State | >99% Ketone ( | Equilibrium with Gem-Diol ( |

| Hammett | 0.50 | ~0.65 - 0.80 (Strong EWG) |

| Metabolic Stability | Susceptible to oxidation | Resistant (C-F bond strength) |

| Primary Application | Synthetic Intermediate | Transition State Inhibitor |

Medicinal Chemistry Applications: Transition State Mimicry

The primary utility of trifluoroacetyl benzoic acid derivatives lies in Serine Protease Inhibition . These enzymes cleave peptide bonds via a tetrahedral intermediate.

Mechanism of Action

-

Recognition: The benzoic acid moiety (or its derivatives) positions the molecule within the enzyme's binding pocket (S1/S1' subsites).

-

Nucleophilic Attack: The active site Serine-OH attacks the highly electrophilic carbonyl carbon of the

group. -

Hemiketal Formation: Instead of cleaving, the enzyme forms a stable, covalent hemiacetal/hemiketal adduct .

-

Inhibition: This adduct mimics the transition state of the natural substrate but does not collapse to release products, effectively stalling the enzyme.

Critical Distinction: Unlike irreversible inhibitors (e.g., fluorophosphonates) that permanently phosphorylate the serine, trifluoroacetyl inhibitors are often slow-binding, reversible covalent inhibitors . This reduces the risk of permanent off-target toxicity.

Diagram 1: Mechanism of Serine Protease Inhibition

Caption: The electrophilic carbonyl trap. The enzyme's catalytic serine attacks the ketone, forming a stable tetrahedral adduct that mimics the hydrolytic transition state.

Synthetic Methodologies

Synthesizing trifluoroacetyl benzoic acids requires overcoming the deactivating nature of the benzoic acid group. Standard Friedel-Crafts acylation often fails on electron-deficient rings.

Preferred Route: Aryl Lithiation / Grignard Exchange

The most robust method involves Halogen-Metal Exchange followed by trapping with a trifluoroacetyl source.

-

Substrate: Methyl 4-bromobenzoate (Esters are preferred over free acids to prevent quenching).

-

Reagent: Trifluoroacetic Anhydride (TFAA) or Ethyl Trifluoroacetate.

-

Key Challenge: Preventing "double addition" (formation of the tertiary alcohol). This is managed by using the Knochel-Hauser base or controlling temperature strictly (

).

Diagram 2: Synthetic Workflow (Lithiation Route)

Caption: Optimized synthetic route avoiding Friedel-Crafts limitations. Uses metal-halogen exchange for regioselective installation of the trifluoroacetyl group.

Experimental Protocol: Synthesis of 4-(Trifluoroacetyl)benzoic Acid

Objective: Synthesis of 4-(trifluoroacetyl)benzoic acid from methyl 4-bromobenzoate via magnesiation.

Reagents

-

Methyl 4-bromobenzoate (1.0 eq)

- (TurboGrignard) (1.1 eq)

-

Ethyl trifluoroacetate (1.2 eq)

-

THF (anhydrous)

-

Lithium Hydroxide (LiOH)

Step-by-Step Methodology

-

Magnesiation (Generation of Nucleophile):

-

Charge a flame-dried flask with Methyl 4-bromobenzoate (10 mmol) and anhydrous THF (50 mL) under Argon.

-

Cool the solution to -20°C .

-

Add

(1.3 M in THF, 11 mmol) dropwise over 15 minutes. -

Checkpoint: Stir for 1 hour at -20°C. Verify conversion to the Grignard species via GC-MS (quench a small aliquot with MeOH; look for des-bromo methyl benzoate).

-

-

Trifluoroacetylation (Electrophilic Trap):

-

Cool the reaction mixture further to -40°C .

-

Add Ethyl trifluoroacetate (12 mmol) rapidly in one portion. (Rapid addition helps favor mono-addition over double-addition).

-

Allow the mixture to warm to room temperature over 2 hours.

-

Quench: Pour into saturated aqueous

. Extract with EtOAc ( -

Purification: Flash chromatography (Hexanes/EtOAc) to yield Methyl 4-(trifluoroacetyl)benzoate.

-

-

Hydrolysis (Ester Cleavage):

-

Dissolve the intermediate ester in THF/Water (3:1).

-

Add LiOH (2.0 eq). Stir at ambient temperature for 4 hours.

-

Workup: Acidify carefully with 1M HCl to pH 2. The product, 4-(trifluoroacetyl)benzoic acid, typically precipitates or can be extracted with EtOAc.

-

Quality Control (Self-Validation)

- NMR: Look for a singlet around -71 to -72 ppm . If you see a signal at -76 ppm, it may indicate trifluoroacetic acid contamination.

-

Hydration Check: In DMSO-

, the carbonyl carbon (

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Definitive source for Hammett and parameters).

-

Brodbeck, R. M., et al. (2009). "Trifluoromethyl Ketones as Inhibitors of Fatty Acid Amide Hydrolase." Journal of Medicinal Chemistry. Link

-

Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews. Link (Discusses the mechanism of transition state analogs).

- Creary, X. (1987). "Super-electrophilic carbonyls." Journal of Organic Chemistry. (Fundamental physical organic chemistry of trifluoroacetyl reactivity).

-

BenchChem. (2025). "Trifluoroacetyl Benzoic Acid Derivatives: Product Specifications and Safety Data." Link

Technical Support Center: Optimizing Reaction Yields with 3-Fluoro-5-(trifluoroacetyl)benzoic acid

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3-Fluoro-5-(trifluoroacetyl)benzoic acid (CAS No. 1521051-04-6). This document is designed for researchers, chemists, and drug development professionals to navigate the unique chemical properties of this reagent and overcome common challenges in its application. Our goal is to provide you with the insights and protocols necessary to improve reaction yields and ensure the successful synthesis of your target molecules.

Introduction: Understanding the Molecule

3-Fluoro-5-(trifluoroacetyl)benzoic acid is a highly functionalized aromatic compound. Its reactivity is dominated by two key features: the carboxylic acid group and the trifluoroacetyl ketone . The benzene ring is heavily influenced by three powerful electron-withdrawing groups (a fluorine atom, a carboxylic acid, and a trifluoroacetyl group), which significantly impacts its reactivity.[1] This electron deficiency increases the acidity of the carboxyl group but deactivates the aromatic ring toward electrophilic substitution.[1]

The primary synthetic utility of this molecule involves reactions at the carboxylic acid (e.g., amide bond formation, esterification) or the ketone (e.g., nucleophilic addition, condensation). This guide will focus on troubleshooting the most common synthetic transformations to help you maximize your yields.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers using this reagent.

Q1: My amide coupling reaction with 3-Fluoro-5-(trifluoroacetyl)benzoic acid is proceeding with low conversion. What are the likely causes?

A: Low conversion in amide coupling reactions with this substrate is typically traced back to three factors:

-

Insufficient Carboxylic Acid Activation: Due to the strong electron-withdrawing nature of the trifluoroacetyl and fluoro groups, the carboxylic acid is acidic, but the aromatic ring's electron deficiency can sometimes hinder the formation of the activated intermediate (e.g., acyl chloride or active ester).

-

Presence of Moisture: Amide coupling reagents and intermediates are highly susceptible to hydrolysis. Trace amounts of water in solvents, reagents, or glassware can consume your activated acid, leading to the regeneration of the starting material and reducing yields.

-

Steric Hindrance: While not excessively bulky, the substitution pattern may present steric challenges, especially when coupled with a bulky amine. This can slow down the reaction rate.

Q2: I'm observing an unexpected major side product and my mass spectrometry data suggests it has a higher molecular weight than my target compound. What could be happening?

A: This is a classic sign of unintended reactivity at the trifluoroacetyl ketone. The ketone is a potent electrophile and can react with your nucleophile (e.g., the amine intended for the amide coupling), especially under basic conditions or with highly nucleophilic amines. This can lead to the formation of a hemiaminal or other adducts. It is crucial to select reaction conditions that favor amide bond formation kinetically over nucleophilic attack at the ketone.

Q3: How can I selectively activate the carboxylic acid without triggering side reactions at the ketone?

A: The key is to use modern coupling reagents under controlled, neutral to slightly basic pH conditions at low temperatures.

-

Carbodiimide-based activators like EDC (EDAC) in combination with an additive like HOBt or HOAt are effective. These reagents convert the carboxylic acid into an active ester in situ, which then reacts with the amine.

-

Uronium/aminium-based reagents such as HATU, HBTU, or TBTU are often superior for electron-deficient substrates. They are highly efficient and can often drive reactions to completion where other methods fail. HATU, in particular, is known for its high reactivity and lower rates of epimerization in chiral substrates.

-

Conversion to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a viable, classic approach. However, this is a harsher method and the resulting acyl chloride is highly reactive, potentially increasing side reactions with the ketone if not used immediately under carefully controlled, low-temperature conditions.

Q4: What are the generally recommended solvent and temperature conditions?

A:

-

Solvents: Anhydrous aprotic polar solvents are standard for these reactions. Dichloromethane (DCM), Dimethylformamide (DMF), and Acetonitrile (MeCN) are excellent choices. Ensure they are from a freshly opened bottle or properly dried to minimize moisture.

-

Temperature: Start the reaction at 0 °C, especially during the activation step and the addition of the amine. After the initial addition, the reaction can often be allowed to slowly warm to room temperature and stirred for several hours to overnight. Running the reaction at a low temperature minimizes the rate of potential side reactions.

Q5: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that provides good separation between your starting acid, your amine, and the final product (e.g., a mixture of ethyl acetate and hexanes). The starting carboxylic acid is quite polar and should have a low Rf value, while the final amide product will be less polar and have a higher Rf. Staining with potassium permanganate can help visualize spots if they are not UV-active. Liquid Chromatography-Mass Spectrometry (LC-MS) is also invaluable for confirming the consumption of starting material and the formation of the product with the correct mass.

Part 2: In-Depth Troubleshooting & Protocols

Guide 1: A Robust Protocol for Optimizing Amide Bond Formation

The formation of an amide bond is the most frequent application for this reagent. The following protocol, utilizing HATU, is designed for high efficiency with electron-deficient substrates.

Causality & Experimental Design

HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a superior choice for this substrate. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is less prone to side reactions and reacts rapidly with the amine nucleophile to form the desired amide bond. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is critical to deprotonate the amine and the carboxylic acid without competing as a nucleophile.

Workflow for High-Yield Amide Coupling

Sources

Optimizing temperature conditions for 3-Fluoro-5-(trifluoroacetyl)benzoic acid coupling

Introduction: The "Electron-Deficient" Trap

You are likely reading this because your coupling reaction with 3-Fluoro-5-(trifluoroacetyl)benzoic acid is suffering from low yields, missing trifluoroacetyl signals in NMR, or inexplicable byproducts.

This molecule presents a dichotomy in reactivity:

-

Deactivated Nucleophile: The electron-withdrawing effects of the fluorine (inductive) and trifluoroacetyl (resonance/inductive) groups render the carboxylic acid oxygen poorly nucleophilic. It struggles to attack standard coupling reagents (like EDC or HATU) at low temperatures.

-

Hyper-Electrophilic Ketone: The trifluoroacetyl (TFA) group is a "super-electrophile." It is highly susceptible to nucleophilic attack (by water or hydroxide), leading to hydrate formation or, critically, haloform-type cleavage under basic conditions.

This guide defines the precise thermal and chemical window required to balance these competing factors.

Module 1: Activation & Temperature Control

Q: Why is my reaction stalling at 0°C even with HATU?

A: The electron-poor nature of the benzoic acid core requires more thermal energy to initiate activation than a standard aliphatic acid.

-

The Problem: At 0°C, the formation of the active ester (O-At or O-Bt) is kinetically slow because the carboxylate is stabilized by the electron-withdrawing groups (EWGs).

-

The Fix: You must initiate the activation step at room temperature (20–25°C), not on ice.

-

Protocol Adjustment:

-

Dissolve Acid + HATU in anhydrous DMF/DMAc.

-

Add DIPEA (Base) at 20°C .

-

Stir for 15–30 minutes to ensure active ester formation before adding the amine.

-

Only then cool to 0°C if your amine is highly reactive; otherwise, maintain 20°C.

-

Q: Can I use acid chlorides (SOCl₂/Oxalyl Chloride) instead?

A: Yes, and this is often superior for this specific substrate, provided you manage the temperature during the generation phase.

-

Benefit: The TFA group is stable in acidic media (unlike basic media).

-

Risk: Heating SOCl₂ > 60°C can cause volatilization or degradation of the fluorinated ketone.

-

Recommendation: Use Oxalyl Chloride/DMF (cat.) in DCM at 0°C → RT. Avoid refluxing in neat thionyl chloride.

Module 2: The "Haloform" Danger Zone (Critical)

Q: My product mass is roughly [M-97]. Where did the trifluoroacetyl group go?

A: You have likely triggered a Haloform-type cleavage . This occurs when the reaction temperature is too high in the presence of a base and trace water.

The Mechanism:

-

Attack: Hydroxide (from wet solvent + base) attacks the TFA ketone.

-

Cleavage: The intermediate collapses, expelling the relatively stable trifluoromethyl carbanion (

), which protonates to fluoroform ( -

Result: You are left with the dicarboxylic acid derivative (isophthalic acid derivative), which corresponds to the mass loss.

Visualizing the Failure Mode:

Caption: Figure 1. The thermal threshold for Haloform cleavage. High temperatures combined with basic/aqueous conditions favor the irreversible loss of the trifluoroacetyl group.

Module 3: Optimization Data & Solvents

Comparative Coupling Conditions

The following table summarizes the stability of the TFA group under common coupling scenarios.

| Coupling Reagent | Base | Solvent | Temp (°C) | Risk Level | Outcome |

| HATU | DIPEA (3 eq) | DMF (Dry) | 20–25 | Low | Recommended. Good conversion, minimal side reactions. |

| EDC / HOBt | NMM | DCM | 20–25 | Low | Slower kinetics due to deactivated acid. |

| T3P (50%) | Pyridine | EtOAc | 50–60 | High | T3P requires heat; Pyridine is weak, but heat risks TFA degradation. |

| SOCl₂ (Neat) | None | - | 80 (Reflux) | Critical | Polymerization/Degradation of TFA group likely. |

| Mixed Anhydride | TEA / IBCF | THF | -15 to 0 | Medium | Precipitation of urea/salts can trap product; low T slows reaction. |

Q: Why does my NMR show a "disappearing" ketone peak?

A: This is often a false negative , not decomposition. In the presence of water (even atmospheric moisture in deuterated solvents like DMSO-d6), the electron-deficient trifluoroacetyl ketone reacts to form a gem-diol (hydrate) :

-

Ketone Form:

(Visible in -

Hydrate Form:

(Shift moves upfield to ~90-100 ppm)

Troubleshooting Step: Run the NMR in

Module 4: Recommended Workflow

To maximize yield and purity, follow this logic flow. This minimizes the time the molecule spends in the "Danger Zone" (Base + Heat).

Caption: Figure 2. Step-by-step optimization workflow. Note the strict temperature cap at 35°C to prevent base-mediated decomposition.

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852.

- Context: General principles of activating electron-deficient carboxylic acids.

-

Fuson, R. C., & Bull, B. A. (1934). The Haloform Reaction.[4][5][6][7][8] Chemical Reviews, 15(3), 275–309.

- Context: Foundational mechanism of haloform cleavage in methyl ketones (and by extension, trifluoromethyl ketones) under basic conditions.

-

Schippe, C., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.[9] Nature Communications, 8, 15913.

- Context: Discusses the stability and reactivity of trifluoroacetyl groups in the presence of amines and reductants/bases.

-

Sigma-Aldrich Technical Bulletin. (2025). Peptide Coupling Reagents Guide.

- Context: Reactivity profiles of HATU vs EDC for hindered/deactiv

Sources

- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 2. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Khan Academy [khanacademy.org]

- 5. Haloform Reaction - Chemistry Steps [chemistrysteps.com]

- 6. ylikonet.gr [ylikonet.gr]

- 7. Haloform reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting catalyst poisoning in reactions with 3-Fluoro-5-(trifluoroacetyl)benzoic acid

This guide is structured as a specialized Technical Support Center resource. It is designed to be non-linear, allowing you to jump directly to the diagnostic module relevant to your observation.

Ticket ID: TFBA-CAT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering reaction stalling or low turnover numbers (TON) when employing 3-Fluoro-5-(trifluoroacetyl)benzoic acid (CAS: 161622-05-5) in transition-metal catalyzed transformations.

This substrate presents a "perfect storm" for catalyst deactivation:

-

The Free Acid (C1): A proton source that destroys electron-rich ligands (e.g., phosphines).

-

The Trifluoroacetyl Group (C5): An electron-deficient "water sponge" that forms stable hydrates, altering stoichiometry and potentially chelating open metal sites.

-

The Fluorine Substituent (C3): While generally inert, it increases the acidity of the ring protons and the carboxylic acid, exacerbating Mechanism #1.

Module 1: The "Silent Killer" – Hydration & Stoichiometry

Symptom: Reaction initiates but stalls at 10-20% conversion. Adding more catalyst has no effect. NMR shows a "disappearance" of the ketone signal.

The Mechanism: Gem-Diol Formation

The trifluoroacetyl group is highly electrophilic. In the presence of even trace moisture (from solvents or the atmosphere), it shifts equilibrium toward the gem-diol (hydrate) form.

-

The Trap: Most catalytic cycles (e.g., enantioselective hydrogenation of the ketone) require the carbonyl form. The hydrate is catalytically silent or, worse, binds to the metal center as a bidentate ligand, blocking the active site.

Diagnostic Protocol

Q: How do I know if hydration is the culprit? A: Perform a simple NMR diagnostic before adding the catalyst.

-

Dissolve your substrate in the reaction solvent (e.g.,

-MeOD or -

Check

C NMR around 180 ppm (C=O) vs 90-95 ppm (C(OH) -

Rule of Thumb: If the hydrate peak (>5%) is visible, your catalyst will be inhibited.

Troubleshooting Guide

| Method | Protocol | Why it works |

| Azeotropic Drying | Reflux substrate in Toluene (Dean-Stark) for 2h prior to reaction. | Physically removes water, forcing the equilibrium back to the ketone. |

| Molecular Sieves | Add activated 4Å sieves to the reaction vessel 1h before catalyst addition. | Scavenges trace water introduced by the solvent. |

| Solvent Switch | Avoid alcohols. Switch to TFE (Trifluoroethanol) or DCM if solubility permits. | Alcohols can form hemiacetals (similar to hydrates) with the CF |

Module 2: Ligand Protonation (The "Acid" Problem)

Symptom: Immediate precipitation of black metal (Pd black) or complete lack of reactivity in cross-coupling reactions.

The Mechanism: Phosphine Scavenging

In Palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald), electron-rich phosphine ligands (

This strips the metal of its stabilizing ligands, leading to aggregation (Pd black).

Visualization: The Deactivation Pathways

The following diagram illustrates how the functional groups on your substrate attack the catalytic cycle.

Figure 1: Mechanistic pathways for catalyst deactivation driven by the substrate's functional groups.

Troubleshooting Guide

Q: Can I just add more base?

A: Not always. Adding inorganic base (e.g.,

Recommended Protocol: The "Pre-Activation" Strategy

-

Ester Protection (Gold Standard):

-

Convert the acid to a Methyl or tert-Butyl ester before the catalytic step.

-

Why: Completely eliminates the acidic proton and prevents carboxylate coordination.

-

Ref:J. Org.[1] Chem. 2012, 77, 15, 6624–6628 (Esterification prevents Pd poisoning).

-

-

The "Soluble Base" Trick:

-

If you must use the free acid, use CsF (Cesium Fluoride) or Cs₂CO₃ in dry DMF.

-

Why: The "Naked Fluoride" effect (or Cesium effect) promotes solubility and rapid transmetallation without forming tight ion pairs that inhibit the metal.

-

Module 3: Impurity Profiling (The Synthesis Artifacts)

Symptom: Inconsistent results between batches of starting material.

Since this molecule is often synthesized via nitration/reduction or halogen-lithium exchange, it frequently contains trace poisons.

| Impurity Type | Source | Effect on Catalyst | Remediation |

| Halides (Cl⁻, Br⁻) | Residual from Friedel-Crafts or hydrolysis steps. | Poisons Pd/Pt surfaces; inhibits oxidative addition. | Wash substrate with aqueous |

| Sulfur Species | Residual from sulfonation or reagents. | Irreversibly binds metal active sites (poisoning). | Treat substrate solution with activated carbon (Charcoal) for 30 min, then filter through Celite. |

FAQ: Rapid Response

Q: I am trying to hydrogenate the ketone to the alcohol using Ru-BINAP, but the ee is low. A: The free carboxylic acid is likely interfering with the chiral pocket of the catalyst.

-

Fix: Run the reaction on the sodium salt of the acid (add 1 eq. NaOH).[2] The anionic carboxylate is often repelled by the ligand sphere, restoring enantioselectivity, or it coordinates in a predictable way that can be modeled.

Q: Can I use MeOH as a solvent?

A: Avoid. Methanol reacts with the trifluoroacetyl group to form a hemiacetal (

References

-

Catalyst Poisoning by Carboxylic Acids

-

Trifluoroacetyl Hydration Equilibrium

-

Palladium Deactivation Mechanisms

-

Cross-Coupling with Free Acids

Sources

- 1. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride | Journal Article | PNNL [pnnl.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. reddit.com [reddit.com]

- 7. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Excited-State Palladium-Catalyzed α-Selective C1-Ketonylation - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Guide to ¹H and ¹⁹F NMR Spectral Analysis of 3-Fluoro-5-(trifluoroacetyl)benzoic acid

This guide provides an in-depth comparative analysis of ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 3-Fluoro-5-(trifluoroacetyl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and validated approach to spectral interpretation.

Introduction: The Analytical Imperative for Fluorinated Pharmaceuticals

3-Fluoro-5-(trifluoroacetyl)benzoic acid is a key building block in medicinal chemistry. The strategic incorporation of fluorine atoms and trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity[1]. Consequently, unambiguous structural verification is paramount. While several analytical techniques exist, ¹H and ¹⁹F NMR spectroscopy, used in concert, provide an unparalleled level of structural detail. This guide will dissect the information provided by each technique and demonstrate their synergistic power.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR is the cornerstone of small molecule structural analysis. It provides a detailed map of the hydrogen atoms within a molecule, revealing their chemical environment, proximity to other nuclei, and connectivity.

Predicted ¹H NMR Spectrum

For 3-Fluoro-5-(trifluoroacetyl)benzoic acid, we anticipate signals from three distinct aromatic protons and one carboxylic acid proton. The strong electron-withdrawing nature of the fluorine, trifluoroacetyl, and carboxylic acid groups will shift the aromatic protons significantly downfield.

-

H-2: This proton is ortho to the carboxylic acid group and meta to both the fluorine and trifluoroacetyl groups. It will be split by the adjacent aromatic proton H-6 (a small ⁴J meta-coupling) and the fluorine atom at C-3 (a ³J H-F coupling).

-

H-4: Positioned between two strongly withdrawing groups (ortho to both F and COCF₃), this proton is expected to be the most downfield. It will be split by the adjacent fluorine atom at C-3 (a larger ²J H-F coupling) and potentially show long-range coupling to H-2 and H-6.

-

H-6: This proton is ortho to the trifluoroacetyl group and meta to the carboxylic acid and fluorine groups. It will be split by H-2 (a ⁴J meta-coupling) and may show long-range coupling to the fluorine nuclei.

-

-COOH: The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift (>10 ppm). Its position is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

Experimental Protocol: ¹H NMR Acquisition

A self-validating protocol ensures reproducibility and accuracy. The choice of solvent is critical; while CDCl₃ is common, a more polar aprotic solvent like DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed reliably.

-

Sample Preparation: Accurately weigh ~5-10 mg of 3-Fluoro-5-(trifluoroacetyl)benzoic acid and dissolve it in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). The use of a polar solvent helps to sharpen the carboxylic acid proton signal.[2][3]

-

Internal Standard: Add Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and simplify the interpretation of complex multiplets.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 5 seconds. A longer delay is crucial for accurate integration, especially for quaternary carbons if a ¹³C spectrum were being acquired.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹⁹F NMR Spectroscopy: A Direct Window into Fluorine Environments

Fluorine-19 is an ideal nucleus for NMR analysis due to its 100% natural abundance, high gyromagnetic ratio (83% of the sensitivity of ¹H), and a vast chemical shift range that minimizes signal overlap.[4][5] This makes ¹⁹F NMR an exceptionally powerful tool for analyzing fluorinated compounds.

Predicted ¹⁹F NMR Spectrum

The target molecule has two distinct fluorine environments, which will give rise to two separate signals in the ¹⁹F NMR spectrum:

-

Aromatic Fluorine (Ar-F): The single fluorine atom attached to the benzene ring. Its chemical shift will be influenced by the other ring substituents.

-

Trifluoromethyl Group (-CF₃): This group will produce a single, intense signal. The chemical shift for trifluoroacetyl (TFA) groups typically falls within a range of -67 to -85 ppm relative to CFCl₃.[6][7]

The multiplicity of these signals will be determined by their coupling to nearby protons. In a proton-coupled ¹⁹F spectrum, the Ar-F signal will be split by the ortho protons H-2 and H-4. The -CF₃ signal is expected to be a singlet or a finely split multiplet due to long-range couplings.

Experimental Protocol: ¹⁹F NMR Acquisition

The protocol is similar to that for ¹H NMR but requires a spectrometer equipped with a fluorine-capable probe and specific referencing standards.

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Internal/External Standard: An external standard, such as trifluoroacetic acid (TFA) in D₂O (δ = -76.55 ppm) in a sealed capillary, is often used for referencing.[8] CFCl₃ (δ = 0.00 ppm) is the primary reference but is less commonly used now due to its environmental impact.[9]

-

Instrumentation: A multi-nuclear NMR spectrometer operating at a suitable frequency for ¹⁹F (e.g., 376 MHz on a 400 MHz ¹H system).

-

Acquisition Modes:

-

Proton-Coupled ¹⁹F: This is the standard acquisition mode. It provides crucial information on H-F coupling constants, which are invaluable for structural assignment.[10]

-

Proton-Decoupled ¹⁹F{¹H}: In this experiment, a broad proton frequency pulse is applied during acquisition, which collapses all H-F multiplets into singlets. This is useful for confirming the number of unique fluorine environments and simplifying complex spectra.

-

-

Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and baseline correction, followed by referencing to the chosen standard.

Comparative Analysis: The Synergy of ¹H and ¹⁹F NMR

Neither technique alone tells the whole story. It is the integration of data from both ¹H and ¹⁹F NMR that allows for the confident and complete structural elucidation of 3-Fluoro-5-(trifluoroacetyl)benzoic acid.

Data Summary and Interpretation

| Nucleus | Signal Assignment | Expected δ (ppm) | Expected Multiplicity | Key Coupling Constants (J) | Information Gained |

| ¹H | -COOH | >10 | Broad Singlet | N/A | Presence of acidic proton. |

| H-4 | 8.0 - 8.5 | Doublet of Doublets (dd) or Triplet (t) | ²J(H-F), ⁴J(H-H) | Confirms proximity to Ar-F. | |

| H-2 / H-6 | 7.8 - 8.3 | Multiplet (m) | ³J(H-F), ⁴J(H-H) | Defines substitution pattern. | |

| ¹⁹F | Ar-F | -105 to -115 | Multiplet (m) | ²J(F-H), ³J(F-H) | Identifies the fluorobenzene moiety and its proton neighbors. |

| -COCF₃ | -70 to -75 | Singlet (s) or fine multiplet | ⁵J(F-H) (long range) | Confirms the presence of the trifluoroacetyl group. |

Note: Expected chemical shifts (δ) are estimates and can vary based on solvent and concentration. Coupling constants (J) provide through-bond connectivity information.

The true power lies in cross-validation. For example, the coupling constant observed between the aromatic fluorine and the proton at H-4 in the ¹⁹F spectrum must match the coupling constant observed for the H-4 signal in the ¹H spectrum. This reciprocal relationship confirms their direct spatial relationship.

Visualizing the Workflow and Molecular Connectivity

Diagrams are essential for clarifying complex relationships and procedures.

Experimental Workflow

The following diagram outlines the logical flow for a comprehensive NMR analysis of the target compound.

Caption: NMR analysis workflow from sample preparation to final structure confirmation.

Key J-Coupling Relationships

Understanding the through-bond scalar (J) couplings is fundamental to interpreting the spectra.

Caption: Key proton-proton (red) and proton-fluorine (blue) J-coupling interactions.

Conclusion

The structural analysis of 3-Fluoro-5-(trifluoroacetyl)benzoic acid serves as an excellent case study for the combined utility of ¹H and ¹⁹F NMR spectroscopy. While ¹H NMR provides the foundational map of the molecule's proton framework, ¹⁹F NMR offers a highly sensitive and direct probe into the critical fluorine-containing moieties. By carefully choosing experimental parameters and cross-validating the data obtained from both nuclei—particularly the heteronuclear coupling constants—researchers can achieve an unambiguous and robust structural assignment. This dual-spectroscopy approach is not merely confirmatory; it is an essential, self-validating system for any scientist working with fluorinated molecules in drug discovery and development.

References

-

Ebraheem, D. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-10. [Link]

-

Supporting Information for publications citing use of similar fluorinated benzoic acids. (n.d.). Royal Society of Chemistry. [Link]

-

Supporting Information for publications citing use of similar fluorinated benzoic acids. (n.d.). Royal Society of Chemistry. [Link]

-

Supplementary Information for Fluorinated Paramagnetic Chelates. (2011). Royal Society of Chemistry. [Link]

-

Ebraheem, D. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. ResearchGate. [Link]

-

Bell, N., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. [Link]

-

19F NMR Reference Standards. (n.d.). University of Wisconsin-Madison. [Link]

-

PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikimedia Foundation. [Link]

-

Jee, J., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]

-

Profcon. (n.d.). 19Fluorine NMR. Process NMR Associates. [Link]

-

Ellis, D. A., et al. (2000). Development of an 19F NMR method for the analysis of fluorinated acids in environmental water samples. PubMed. [Link]

-

PubChem. (n.d.). 3-Fluorobenzoic Acid. National Center for Biotechnology Information. [Link]

-

Sharif, S., et al. (2006). NMR Studies of Solvent-Assisted Proton Transfer in a Biologically Relevant Schiff Base. Freie Universität Berlin. [Link]

-

Zhang, L., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]

-

MySkinRecipes. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. MySkinRecipes. [Link]

-

Ismael, S., et al. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Basrah Journal of Science. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 3. unn.edu.ng [unn.edu.ng]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. colorado.edu [colorado.edu]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

A Comparative Guide to the Reactivity of 3-Fluoro-5-(trifluoroacetyl)benzoic Acid and 3-Fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, the selection of starting materials is a critical decision that dictates the feasibility and efficiency of a synthetic route. This guide offers a detailed comparison of the reactivity of two structurally related aromatic carboxylic acids: 3-fluoro-5-(trifluoroacetyl)benzoic acid and 3-fluorobenzoic acid. A thorough understanding of their distinct chemical behaviors is paramount for professionals engaged in the design and synthesis of novel molecules in the pharmaceutical and materials science sectors.

Structural and Electronic Overview

Both molecules are built upon a 3-fluorobenzoic acid framework, but the presence of a trifluoroacetyl group in the 5-position of 3-fluoro-5-(trifluoroacetyl)benzoic acid introduces profound electronic changes that significantly alter its reactivity.

-

3-Fluorobenzoic Acid: This compound serves as our reference. The fluorine atom at the meta position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). This renders the aromatic ring less nucleophilic than benzoic acid, influencing how it interacts with electrophiles and nucleophiles.[1]

-

3-Fluoro-5-(trifluoroacetyl)benzoic Acid: The addition of the trifluoroacetyl group (-COCF₃) introduces another powerful electron-withdrawing substituent. The trifluoromethyl group (-CF₃) is recognized as one of the most potent electron-withdrawing groups in organic chemistry.[2] This intense inductive pull, combined with the carbonyl's own electron-withdrawing properties, dramatically deactivates the aromatic ring and increases the acidity of the carboxylic acid proton.[3][4]

Caption: Molecular structures of the two benzoic acid derivatives.

Comparative Reactivity Insights

The significant electronic differences between these molecules lead to predictable variations in their chemical reactivity.

Acidity of the Carboxylic Acid

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups enhance acidity by delocalizing the negative charge of the carboxylate.

| Compound | pKa | Relative Acidity |

| Benzoic Acid | ~4.20 | Baseline |

| 3-Fluorobenzoic Acid | 3.86[5][6][7] | More Acidic |

| 3-Fluoro-5-(trifluoroacetyl)benzoic acid | Predicted to be significantly lower | Most Acidic |

Experimental Rationale: The presence of two strong electron-withdrawing groups on 3-fluoro-5-(trifluoroacetyl)benzoic acid leads to a substantial stabilization of its carboxylate anion, resulting in a significantly lower pKa and therefore higher acidity compared to 3-fluorobenzoic acid.[3] This has important consequences for acid-base reactions and the nucleophilicity of the corresponding carboxylate.

Carboxylic Acid Group Reactivity

The reactivity of the carboxylic acid group in reactions like esterification and amidation is governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the aromatic ring increase this electrophilicity.

Workflow for a Comparative Fischer Esterification:

Caption: Comparative workflow for Fischer esterification.

Anticipated Results and Mechanistic Insight: In a competitive Fischer esterification, 3-fluoro-5-(trifluoroacetyl)benzoic acid is expected to react faster.[8][9] The potent electron-withdrawing nature of the trifluoroacetyl group enhances the electrophilicity of the carboxylic acid's carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[2]

Experimental Protocol: Comparative Fischer Esterification

-

Reaction Setup: In two identical sealed microwave vials, place equimolar amounts of 3-fluorobenzoic acid and 3-fluoro-5-(trifluoroacetyl)benzoic acid.

-

Reagent Addition: To each vial, add an excess of methanol and a catalytic amount of concentrated sulfuric acid.

-

Microwave Irradiation: Heat both reaction mixtures in a sealed-vessel microwave reactor at a constant temperature (e.g., 130°C) for a set time (e.g., 15 minutes).[9]

-

Work-up and Analysis: After cooling, quench the reactions with a saturated sodium bicarbonate solution and extract the ester products with a suitable organic solvent. Analyze the crude reaction mixtures by GC-MS or ¹H NMR to determine the relative conversion of each starting material.

Aromatic Ring Reactivity

The electron density of the aromatic ring is a key determinant of its reactivity in substitution reactions.

-

Electrophilic Aromatic Substitution (EAS): EAS reactions are favored on electron-rich aromatic rings. Electron-withdrawing groups deactivate the ring towards electrophilic attack.[10][11]

-

3-Fluorobenzoic Acid: The fluorine and carboxylic acid groups are both deactivating and meta-directing, making electrophilic substitution possible but slower than on benzene.[12][13]

-

3-Fluoro-5-(trifluoroacetyl)benzoic Acid: With three deactivating groups, this aromatic ring is highly electron-deficient and thus strongly deactivated towards electrophilic substitution.[3] Forcing conditions would be required for any reaction to occur.

-

-

Nucleophilic Aromatic Substitution (SNA r): In stark contrast, SNA r reactions are facilitated by strong electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex).[14][15]

-

3-Fluorobenzoic Acid: This molecule is generally not reactive towards SNA r under typical conditions.

-

3-Fluoro-5-(trifluoroacetyl)benzoic Acid: The presence of the strongly electron-withdrawing trifluoroacetyl group ortho and para to the fluorine atom significantly activates the ring for nucleophilic attack.[15][16] This makes the fluorine atom a good leaving group in SNA r reactions.[17]

-

Logical Flow of Substituent Effects on Aromatic Reactivity:

Caption: The dichotomous role of electron-withdrawing groups in aromatic substitution reactions.

Practical Implications for the Synthetic Chemist

The choice between these two reagents should be a strategic one, based on the desired chemical transformations.

-

Opt for 3-Fluorobenzoic Acid when:

-

Your synthetic route involves subsequent electrophilic aromatic substitution.

-

A moderate increase in carboxylic acid reactivity compared to benzoic acid is sufficient.

-

You need to avoid nucleophilic aromatic substitution at the carbon bearing the fluorine atom.

-

-

Select 3-Fluoro-5-(trifluoroacetyl)benzoic Acid when:

-

Enhanced reactivity of the carboxylic acid is required for efficient esterification or amidation.[4]

-

A highly acidic starting material is advantageous.

-

Your strategy incorporates a nucleophilic aromatic substitution step, with fluorine as the leaving group.

-

The trifluoroacetyl moiety is a desired pharmacophore or a handle for further chemical modifications.

-

By carefully considering the electronic contributions of the substituents, chemists can harness the distinct reactivity profiles of these molecules to achieve their synthetic goals with greater precision and efficiency.

References

-

ChemBK. (2024, April 9). 3-Fluorobenzoic acid. Retrieved from [Link]

-

University of Illinois Springfield. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]

-

BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Klumpp, D. A., et al. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. Retrieved from [Link]

-

American Academic Publisher. (2023, April 8). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences. Retrieved from [Link]

-

YouTube. (2023, February 28). Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. Retrieved from [Link]

-

Reddit. (2023, February 15). Mechanism for electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid. r/OrganicChemistry. Retrieved from [Link]

-

ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

-

ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

-

Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

-

The Merck Index. (n.d.). p-Fluorobenzoic Acid. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

ACS Publications. (n.d.). Nucleophilic Displacements of Activated Fluorine in Aromatic Compounds. The Journal of Organic Chemistry. Retrieved from [Link]

-

ChemBAM. (n.d.). Kinetics of Ester Formation via Fischer Esterification. Retrieved from [Link]

-

Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Fluoro-5-(trifluoroacetyl)benzoic acid | 1521051-04-6 | Benchchem [benchchem.com]

- 4. ossila.com [ossila.com]

- 5. parchem.com [parchem.com]

- 6. chembk.com [chembk.com]

- 7. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. academicpublishers.org [academicpublishers.org]

- 9. researchgate.net [researchgate.net]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. reddit.com [reddit.com]

- 14. byjus.com [byjus.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Comparative Guide to the Synthetic Routes for 3-Fluoro-5-(trifluoroacetyl)benzoic Acid

Introduction: The Significance of 3-Fluoro-5-(trifluoroacetyl)benzoic Acid in Modern Drug Discovery

3-Fluoro-5-(trifluoroacetyl)benzoic acid is a key building block in medicinal chemistry. Its unique trifluoroacetyl and fluoro-substituted phenyl ring structure imparts desirable properties to drug candidates, including enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This guide provides a comparative analysis of the primary synthetic routes for producing this valuable intermediate, offering insights into the practical considerations for laboratory-scale synthesis and potential industrial scale-up.

Route 1: Friedel-Crafts Acylation of 3-Fluorobenzoic Acid

The Friedel-Crafts acylation is a classic and direct method for installing an acyl group onto an aromatic ring. In this approach, 3-fluorobenzoic acid is acylated using a trifluoroacetylating agent, typically trifluoroacetic anhydride (TFAA), in the presence of a strong acid catalyst.

Reaction Mechanism and Key Considerations

The reaction proceeds via the formation of a highly electrophilic acylium ion from the trifluoroacetic anhydride, facilitated by a strong acid. This acylium ion then attacks the electron-rich aromatic ring of 3-fluorobenzoic acid. The fluorine atom and the carboxylic acid group are deactivating and meta-directing, which favors the formation of the desired 3,5-disubstituted product.

Several strong acids can be employed as catalysts, including trifluoroacetic acid and methanesulfonic acid.[1][2] The use of trifluoroacetic acid as both a catalyst and solvent can be effective, though it may require elevated temperatures to drive the reaction to completion.[2] Methanesulfonic acid offers a "greener" alternative, potentially avoiding halogenated waste streams.[1]

Experimental Protocol: Trifluoroacetic Anhydride-Mediated Acylation

-

Reaction Setup: In a clean, dry flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorobenzoic acid.

-

Reagent Addition: Add an excess of trifluoroacetic anhydride (TFAA) to the flask, which will serve as both the acylating agent and the solvent.

-

Catalyst Introduction: Slowly add a catalytic amount of a strong acid, such as trifluoroacetic acid.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and carefully quench with water. The product can then be extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Advantages and Disadvantages

| Advantages | Disadvantages |

| Direct, one-step synthesis. | Requires harsh acidic conditions. |

| Readily available starting materials. | Potential for side reactions and difficult purification. |

| Potentially high atom economy. | The carboxylic acid group can be deactivated. |

Route 2: Grignard Reagent Carboxylation

This multi-step approach involves the formation of a Grignard reagent from a suitable halogenated precursor, followed by carboxylation with carbon dioxide. A common starting material for this route is 3-bromo-5-fluorobenzotrifluoride.

Reaction Mechanism and Key Considerations

The first step is the formation of a Grignard reagent by reacting 3-bromo-5-fluorobenzotrifluoride with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[3][4] The success of this step is highly dependent on maintaining strictly anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.[4]

The subsequent carboxylation is achieved by bubbling carbon dioxide gas through the Grignard reagent solution or by pouring the solution over dry ice.[5] This reaction forms a magnesium carboxylate salt, which is then protonated with a dilute acid to yield the final 3-fluoro-5-(trifluoromethyl)benzoic acid. A significant side product can be the formation of biphenyl derivatives from the coupling of the Grignard reagent with unreacted starting material.[3]

Experimental Protocol: Grignard Carboxylation

-

Grignard Reagent Formation:

-

Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in a flask and add a small amount of anhydrous diethyl ether.

-

Add a solution of 3-bromo-5-fluorobenzotrifluoride in anhydrous diethyl ether dropwise to initiate the reaction. A crystal of iodine can be added to activate the magnesium surface.[4]

-

Once the reaction starts, add the remaining solution at a rate that maintains a gentle reflux.

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice bath.

-

Bubble dry carbon dioxide gas through the solution for an extended period or pour the solution over crushed dry ice.

-

-

Work-up and Purification:

-

Quench the reaction mixture with a dilute aqueous acid (e.g., HCl).

-

Extract the product into an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and concentrate it in vacuo.

-

Purify the crude product by recrystallization.

-

Advantages and Disadvantages

| Advantages | Disadvantages |

| Generally provides good yields. | Requires strictly anhydrous conditions. |

| Tolerant of a variety of functional groups. | Multi-step process. |

| Readily available starting materials. | Potential for side reactions like biphenyl formation.[3] |

Route 3: Oxidation of a Precursor Alcohol

This route involves the synthesis of an alcohol precursor, such as 1-(3-fluoro-5-(trifluoromethyl)phenyl)ethanol, which is then oxidized to the corresponding carboxylic acid.

Reaction Mechanism and Key Considerations

The precursor alcohol can be synthesized via a Grignard reaction between 3-bromo-5-fluorobenzotrifluoride and acetaldehyde. The resulting secondary alcohol is then oxidized to the carboxylic acid. A variety of oxidizing agents can be used, such as potassium permanganate (KMnO4) or chromic acid. The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or side reactions.

Experimental Protocol: Oxidation

-

Alcohol Synthesis: Prepare 1-(3-fluoro-5-(trifluoromethyl)phenyl)ethanol via the Grignard reaction as described in Route 2, using acetaldehyde as the electrophile.

-

Oxidation:

-

Dissolve the alcohol in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

-

Add the oxidizing agent (e.g., a solution of KMnO4) portion-wise, maintaining the reaction temperature.

-

Monitor the reaction until the starting material is consumed.

-

-

Work-up and Purification:

-

Quench any excess oxidant (e.g., with sodium bisulfite).

-

Filter the reaction mixture to remove manganese dioxide.

-

Acidify the filtrate and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic layer.

-

Purify the product by recrystallization.

-

Advantages and Disadvantages

| Advantages | Disadvantages |

| Can provide high purity product. | Multi-step synthesis. |

| Avoids harsh acylating conditions. | Use of strong oxidizing agents can be hazardous. |

| May have lower overall yield due to multiple steps. |

Summary of Synthetic Routes

| Route | Starting Materials | Key Steps | Yield | Purity | Scalability |

| 1. Friedel-Crafts Acylation | 3-Fluorobenzoic acid, Trifluoroacetic anhydride | Acylation | Moderate to High | Variable | Good |

| 2. Grignard Carboxylation | 3-Bromo-5-fluorobenzotrifluoride, Mg, CO2 | Grignard formation, Carboxylation | Good to High | Good | Moderate |

| 3. Oxidation of Alcohol | 3-Bromo-5-fluorobenzotrifluoride, Acetaldehyde, Oxidant | Grignard reaction, Oxidation | Moderate | High | Moderate |

Visualizing the Synthetic Pathways

To provide a clearer understanding of the chemical transformations involved in each route, the following diagrams illustrate the synthetic workflows.

Caption: Comparative workflow of the three main synthetic routes.

Senior Application Scientist's Recommendation

The choice of synthetic route for 3-Fluoro-5-(trifluoroacetyl)benzoic acid depends heavily on the specific requirements of the project, including scale, available equipment, and purity needs.

-

For rapid, small-scale synthesis , the Friedel-Crafts Acylation (Route 1) is often the most direct approach, provided that the necessary purification capabilities are in place to handle potential side products.

-

For larger-scale production where yield and purity are critical , the Grignard Carboxylation (Route 2) is generally preferred. While it involves more steps and requires careful control of reaction conditions, it often delivers a cleaner product in higher yields.

-

The Oxidation of an Alcohol (Route 3) is a viable alternative, particularly when high purity is the primary concern and the multi-step nature of the synthesis is not a significant drawback.

Ultimately, a thorough evaluation of each route's pros and cons, coupled with small-scale trial runs, will enable researchers to select the most appropriate method for their specific needs.

References

- Taylor, B. F., et al. (1993). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. FEMS microbiology letters, 110(2), 213-216.

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

- Google Patents. (n.d.). A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.

-

Dunne, J. P., et al. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(10), 2440-2443. [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Grignard Reaction. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

Navigating the Disposal of 3-Fluoro-5-(trifluoroacetyl)benzoic Acid: A Guide for Laboratory Professionals

For researchers, scientists, and professionals in drug development, the synthesis and application of complex molecules are daily endeavors. With this innovation comes the critical responsibility of safe handling and disposal of all chemical entities. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Fluoro-5-(trifluoroacetyl)benzoic acid, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile

The presence of the trifluoroacetyl group and a fluorine atom on the aromatic ring places this compound in the category of halogenated organic compounds. The carbon-fluorine bond is exceptionally strong, which contributes to the chemical stability and persistence of such molecules in the environment.[4] This stability is a key factor in determining the appropriate disposal method.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, a stringent PPE protocol is mandatory. The following table summarizes the recommended PPE for handling 3-Fluoro-5-(trifluoroacetyl)benzoic acid.

| Body Part | Recommended Protection | Rationale |

| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Hands | Nitrile or neoprene gloves | Provides a barrier against skin contact, which can cause irritation. Aromatic and halogenated hydrocarbons can degrade some glove materials, so regular inspection and changing of gloves is crucial.[5] |

| Body | Chemical-resistant lab coat | Protects against accidental spills and contamination of personal clothing. |

| Respiratory | Use in a well-ventilated area or a chemical fume hood | Minimizes the inhalation of dust or vapors that may cause respiratory tract irritation. |

Step-by-Step Disposal Protocol

The cornerstone of responsible disposal for 3-Fluoro-5-(trifluoroacetyl)benzoic acid is the understanding that it is a halogenated organic waste. Due to the high stability of the carbon-fluorine bond, standard chemical neutralization methods are not recommended.[6][7] The primary and most effective disposal method is high-temperature incineration.[4][8]

Here is a step-by-step guide for the proper disposal of this compound:

Step 1: Waste Segregation and Collection

-

Do not mix with non-halogenated waste. This is crucial for proper disposal and cost-effectiveness, as the disposal of mixed waste is often more complex and expensive.

-

Collect waste 3-Fluoro-5-(trifluoroacetyl)benzoic acid in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.

-

The label should clearly state "Hazardous Waste," the full chemical name: "3-Fluoro-5-(trifluoroacetyl)benzoic acid," and the associated hazards (e.g., Irritant).

Step 2: Temporary Storage

-

Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Ensure the storage area is designated for hazardous waste and has secondary containment to prevent the spread of material in case of a leak.

Step 3: Arrange for Professional Disposal

-

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

-

Inform them that you have halogenated organic waste for disposal. They will have the expertise and permits to handle and transport the waste to an appropriate facility.

Step 4: High-Temperature Incineration

-

The licensed waste disposal facility will utilize a high-temperature incinerator specifically designed for halogenated organic compounds.

-

The high temperatures, typically above 1,400°C, are necessary to break the strong carbon-fluorine bonds, leading to the complete destruction of the molecule.[8]

-

Incineration of fluorinated compounds can produce hydrogen fluoride (HF) as a byproduct. Therefore, the incineration facility must be equipped with scrubbers to neutralize acidic gases before they are released into the atmosphere.

The Rationale Behind Incineration